molecular formula C13H13NO2S B8576839 4-(2-Methylsulfonylphenyl)aniline CAS No. 31433-65-5

4-(2-Methylsulfonylphenyl)aniline

Cat. No. B8576839
Key on ui cas rn: 31433-65-5
M. Wt: 247.31 g/mol
InChI Key: DDXKAGIILGJQOZ-UHFFFAOYSA-N
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Patent
US06946489B2

Procedure details

A solution of 17.0 g (61.3 mmol) of 2-methanesulfonyl-4′-nitrobiphenyl in 170 ml of THF is treated with 3.5 g of THF-moist Raney nickel and hydrogenated at room temperature and normal pressure until the completion of hydrogen absorption (18 hours). The catalyst is filtered off and the filtrate is evaporated. A colourless solid is obtained; FAB 248
Name
2-methanesulfonyl-4′-nitrobiphenyl
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=1)(=[O:4])=[O:3]>C1COCC1>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
2-methanesulfonyl-4′-nitrobiphenyl
Quantity
17 g
Type
reactant
Smiles
CS(=O)(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.5 g
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
normal pressure until the completion of hydrogen absorption (18 hours)
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
A colourless solid is obtained

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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